molecular formula C19H19N5O4S B3205506 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 1040647-71-9

4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B3205506
CAS No.: 1040647-71-9
M. Wt: 413.5 g/mol
InChI Key: DAUBOUHJPRKGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a pyridin-3-yl group at position 3 and a sulfamoylphenyl-linked butanamide chain at position 2. Its structural uniqueness lies in the combination of a pyridazinone scaffold (known for bioactivity in kinase inhibition and antiproliferative effects) with a sulfonamide moiety (common in enzyme-targeting drugs, e.g., carbonic anhydrase inhibitors) .

Properties

IUPAC Name

4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c20-29(27,28)16-7-5-15(6-8-16)22-18(25)4-2-12-24-19(26)10-9-17(23-24)14-3-1-11-21-13-14/h1,3,5-11,13H,2,4,12H2,(H,22,25)(H2,20,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUBOUHJPRKGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, with the CAS number 1040647-71-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19N5O4S
  • Molecular Weight : 413.5 g/mol
  • Structural Formula :
InChI Key DAUBOUHJPRKGNB UHFFFAOYSA N\text{InChI Key DAUBOUHJPRKGNB UHFFFAOYSA N}

Research indicates that this compound may exhibit inhibitory activity against specific enzymes, which is common among compounds containing pyridazine and sulfonamide moieties. The presence of a pyridine ring enhances its interaction with biological targets, potentially leading to various therapeutic effects.

Enzyme Inhibition Studies

Preliminary studies have suggested that similar compounds demonstrate the ability to inhibit phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. PDE inhibitors are often explored for their roles in treating conditions like asthma, cardiovascular diseases, and erectile dysfunction.

Case Studies and Research Findings

StudyFindings
Study 1 A study conducted on derivatives of pyridazine showed that modifications at the N-position significantly enhance PDE inhibition. This suggests that this compound may have similar properties.
Study 2 Research on sulfonamide compounds indicated a broad spectrum of antibacterial activity, suggesting potential applications in treating bacterial infections.
Study 3 A pharmacokinetic study revealed that compounds with similar structures exhibit favorable absorption and distribution characteristics, indicating potential for therapeutic use.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamidePyridazine core, trifluoromethyl groupPotential PDE inhibitorComplex substitution pattern
SulfamethoxazoleSulfonamide with aromatic ringsAntibacterialFocused on bacterial infections

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives with Piperazine Substituents

Compounds 15–18 () share the pyridazinone core but differ in substituents:

  • Compound 15 : Substituted with 4-chlorophenylpiperazine and a nitrobenzylidene acetohydrazide side chain.
    • Key Data : Melting point 238–239°C, 86% yield, cytotoxic IC₅₀ of 12.3 µM against AGS cells .
  • Compound 22 : Features a 4-fluorophenylpiperazine and nitrobenzylidene group.
    • Key Data : Molecular formula C₂₃H₂₂FN₇O₄·⅔H₂O, 56.07% C, 4.89% H (vs. calculated 56.21%, 4.79%) .
  • Target Compound: Replaces piperazine with pyridin-3-yl and sulfamoylphenylbutanamide.
Table 1: Structural and Physicochemical Comparison
Compound ID Core Structure Substituents Molecular Weight Melting Point (°C) Cytotoxicity (IC₅₀, µM)
15 Pyridazinone 4-Chlorophenylpiperazine, nitrobenzyl 529.2 238–239 12.3
22 Pyridazinone 4-Fluorophenylpiperazine, nitrobenzyl 503.5 207–208 15.8
Target Pyridazinone Pyridin-3-yl, sulfamoylphenylbutanamide ~450 (estimated) N/A Pending studies

Sulfonate Pyridazine Derivatives

describes 7a-f , synthesized via sulfonyl chloride reactions.

  • Compound 7a : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate.
    • Key Data : Synthesized in pyridine, 1 h reaction, extracted with ethyl acetate .
  • Target Compound : Differs by replacing methanesulfonate with butanamide, enhancing lipophilicity and membrane permeability .

Functional Analogs with Sulfamoyl Groups

Pyrrolo-Pyrimidine Derivatives ()

Compounds 11–15 incorporate a sulfamoylphenyl group but use a pyrrolo-pyrimidine scaffold.

  • Compound 15 : 4-(9-(4-Bromophenyl)-2-thioxo-2H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7(3H)-yl)benzenesulfonamide.
    • Key Data : IR peaks at 1650 cm⁻¹ (C=O), 1H-NMR δ 8.2–7.3 ppm (aromatic protons) .
  • Comparison: The pyrrolo-pyrimidine core may confer stronger DNA intercalation vs. pyridazinone’s kinase inhibition .

CTPS1 Inhibitors ()

Patent derivatives (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) share sulfonamide moieties but target CTPS1 enzymes.

  • Key Insight : The target compound’s pyridin-3-yl group may mimic chloropyridinyl interactions in CTPS1 binding pockets .

Q & A

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition.
  • Docking Studies : AutoDock Vina or Glide to screen against off-target receptors (e.g., hERG channel for cardiac toxicity).
  • Machine Learning : Train models on public PK datasets to predict bioavailability and clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.